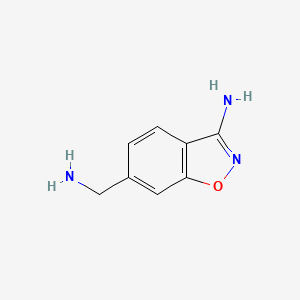

3-Amino-1,2-benzisoxazole-6-methanamine

説明

Contemporary Significance of Benzisoxazole Scaffolds in Organic Synthesis

The benzisoxazole ring system is a prominent heterocyclic motif that has seen a surge in interest within the scientific community. nih.govchim.itnih.govuni.lu Its prevalence in a wide array of biologically active compounds underscores its importance in the design and synthesis of new chemical entities.

Benzisoxazole analogs are widely regarded as "privileged structures" in medicinal chemistry. nih.govchim.itrsc.org This designation is attributed to their ability to bind to a diverse range of biological targets with high affinity, making them a valuable starting point for drug discovery programs. rsc.org The inherent structural features of the benzisoxazole scaffold allow it to serve as a versatile template, adaptable to the specific steric and electronic requirements of various protein binding sites. This has led to the development of numerous compounds with a broad spectrum of pharmacological activities. nih.gov

Beyond their biological significance, benzisoxazoles are crucial building blocks in organic synthesis. nih.govresearchgate.net Their chemical stability, coupled with the potential for functionalization at various positions, makes them ideal intermediates for the construction of more elaborate molecular architectures. chim.itnih.gov A number of successful pharmaceutical agents have been synthesized utilizing the benzisoxazole core, a testament to its synthetic utility. rsc.orgnih.govresearchgate.net The reactivity of the benzisoxazole ring system can be modulated by the introduction of various substituents, allowing for a wide range of chemical transformations.

Table 1: Examples of Commercially Available Drugs Featuring the Benzisoxazole Scaffold

| Drug Name | Therapeutic Class |

| Risperidone | Antipsychotic |

| Paliperidone | Antipsychotic |

| Iloperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

This table is for illustrative purposes and does not represent an exhaustive list.

Structural Framework of the 1,2-Benzisoxazole (B1199462) Core

The 1,2-benzisoxazole core consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. researchgate.net This fusion imparts a degree of aromaticity and relative stability to the bicyclic system. researchgate.net The isoxazole component, with its nitrogen-oxygen bond, introduces unique electronic properties and potential cleavage sites for synthetic transformations. The inherent polarity and reactivity of the N-O bond are key features that synthetic chemists can exploit.

Table 2: Physicochemical Properties of the 1,2-Benzisoxazole Core

| Property | Value |

| Molecular Formula | C₇H₅NO |

| Molar Mass | 119.12 g/mol |

| Aromaticity | Yes |

| Basicity | Weakly basic |

Data sourced from PubChem CID 71073 and other chemical databases. nih.gov

Positional Significance of the Amino and Methanamine Functionalities in 3-Amino-1,2-benzisoxazole-6-methanamine

The specific substitution pattern of this compound, with an amino group at the 3-position and a methanamine (aminomethyl) group at the 6-position, creates a molecule with distinct chemical characteristics and potential for further synthetic elaboration.

The amino group at the 3-position is a common feature in many biologically active benzisoxazole derivatives. nih.govnih.govresearchgate.net Its presence significantly influences the electronic properties of the heterocyclic ring. The amino group is a strong electron-donating group, which can increase the nucleophilicity of the benzisoxazole system and direct further electrophilic substitution reactions. Synthetically, this primary amine provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, allowing for the introduction of diverse functionalities. The synthesis of 3-amino substituted 1,2-benzisoxazoles is often achieved through nucleophilic aromatic substitution on a 3-halo-1,2-benzisoxazole precursor. nih.gov

Structure

3D Structure

特性

分子式 |

C8H9N3O |

|---|---|

分子量 |

163.18 g/mol |

IUPAC名 |

6-(aminomethyl)-1,2-benzoxazol-3-amine |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,4,9H2,(H2,10,11) |

InChIキー |

GHYKJSGZYRADNG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1CN)ON=C2N |

製品の起源 |

United States |

Iii. Mechanistic Investigations and Theoretical Studies on 3 Amino 1,2 Benzisoxazole 6 Methanamine Formation and Reactivity

Reaction Mechanism Elucidation for Benzisoxazole Ring Formation

The construction of the 1,2-benzisoxazole (B1199462) ring system is frequently achieved through cycloaddition reactions. A particularly effective method involves the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an aryne and a nitrile oxide, both of which are highly reactive intermediates generated in situ. nih.govorganic-chemistry.orgorganic-chemistry.org This approach allows for the rapid assembly of the bicyclic core from readily available precursors. organic-chemistry.org

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism. researchgate.net

Concerted Mechanism: This pathway, often referred to as the Huisgen mechanism, involves a single transition state where both new chemical bonds are formed simultaneously. researchgate.net There are no intermediates along this reaction coordinate. Computational studies using Density Functional Theory (DFT) for the reaction of nitrones (a similar 1,3-dipole) with simple alkenes suggest that the concerted pathway is generally the most energetically favorable route. researchgate.net This is often the presumed pathway for the reaction between nitrile oxides and arynes under typical conditions. nih.govorganic-chemistry.orgthieme-connect.com

Stepwise Mechanism: An alternative pathway, known as the Firestone mechanism, proceeds through a diradical intermediate. researchgate.net In this two-step process, one bond is formed first, leading to a transient diradical species which then undergoes ring closure to form the final product. While viable, this pathway is often calculated to be higher in energy than the concerted route. However, for very reactive starting materials, the stepwise process can become competitive. researchgate.net For the cycloaddition forming the benzisoxazole ring, the high reactivity of the aryne intermediate could potentially open up such a stepwise diradical pathway, representing a borderline case where both mechanisms might be in competition. researchgate.net

| Characteristic | Concerted Mechanism (Huisgen) | Stepwise Mechanism (Firestone) |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None | Diradical or zwitterionic species researchgate.net |

| Transition States | One | Two or more |

| Stereochemistry | Stereospecific | Non-stereospecific (potential loss of stereoinformation) |

| Prevalence | Generally favored in 1,3-dipolar cycloadditions researchgate.net | Can be competitive with highly reactive substrates researchgate.net |

Regardless of the exact pathway, the [3+2] cycloaddition synthesis of benzisoxazoles relies on the successful generation of key reactive intermediates.

Arynes and Nitrile Oxides: The most critical intermediates in this synthesis are the aryne (e.g., benzyne) and the nitrile oxide. chim.it These species are too reactive to be isolated under normal conditions and are therefore generated in situ. Arynes are typically formed from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source, while nitrile oxides are generated from hydroximoyl chlorides or chlorooximes in the presence of a base. nih.govorganic-chemistry.orgthieme-connect.com

Diradicals: In a potential stepwise mechanism, a diradical intermediate would be formed upon the initial bond formation between one terminus of the nitrile oxide and the aryne. researchgate.netresearchgate.net The existence of such species is typically transient, and they are challenging to detect directly, with their role often inferred from computational modeling and stereochemical outcomes. researchgate.net

Metallacycles: While not typically associated with the aryne-nitrile oxide cycloaddition, metallacycle intermediates are crucial in other modern synthetic routes to related fused-isoxazole systems. For instance, the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes is proposed to proceed through a seven-membered palladacycle intermediate to form naphtho[2,1-d]isoxazoles. chim.it

The efficiency and outcome of benzisoxazole synthesis can be influenced by several factors, leading to competitive side reactions and the potential for different regioisomers.

Competitive Pathways: A significant competitive pathway that can lower the yield of the desired benzisoxazole is the self-dimerization of the nitrile oxide intermediate to form a furoxan. nih.gov To mitigate this, reaction conditions are carefully optimized. For instance, the slow addition of the nitrile oxide precursor to the solution containing the aryne precursor can maintain a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization. nih.govorganic-chemistry.org Another documented competitive pathway involves a divergent synthesis from a common N-Cl imine intermediate, which can either form a benzisoxazole via N-O bond formation under anhydrous conditions or rearrange to a 2-substituted benzoxazole (B165842) under different conditions. organic-chemistry.org

Regioselectivity: When an unsymmetrically substituted aryne is used, the [3+2] cycloaddition can potentially yield two different regioisomers. The preferred orientation of the addition is governed by electronic and steric factors of both the aryne and the nitrile oxide. However, many reported syntheses show high regioselectivity. For example, reactions using di- and trifluorobenzonitriles as precursors have been shown to yield single benzisoxazole products, indicating a strong directing effect from the substituents. researchgate.net Similarly, reactions of substituted silylaryl triflates with nitronates afforded 3-vinylbenzisoxazoles with excellent regioselectivity. chim.it

| Parameter | Observation/Condition | Effect on Outcome |

|---|---|---|

| Rate of Addition | Slow addition of chlorooxime precursor | Minimizes nitrile oxide dimerization, increasing yield of benzisoxazole. |

| Stoichiometry | Using an excess of the aryne precursor | Increases the likelihood of cycloaddition over nitrile oxide dimerization, improving yield. |

| Solvent | Acetonitrile found to be optimal in certain studies | Affects solubility and reaction rates; less polar solvents like THF were less effective. |

| Base/Fluoride Source | CsF or TBAF used to generate both intermediates simultaneously | Simplifies the procedure and can lead to cleaner reactions and higher yields. thieme-connect.com |

| Substituents | Electron-rich and electron-poor arynes participate successfully | Demonstrates broad scope, though yields can vary (e.g., lower with highly reactive difluorobenzyne). |

Mechanistic Analysis of Substituent Introduction and Transformations

Once the 3-amino-1,2-benzisoxazole-6-methanamine scaffold is formed, the amino and methanamine groups serve as handles for further chemical modification. Understanding the mechanisms of these transformations is key to designing new analogues.

The 3-amino group, being an aromatic amine, is nucleophilic and can undergo a variety of derivatization reactions, most commonly through reaction with electrophiles.

Acylation/Amidization: This involves the reaction of the amino group with an acylating agent like an acyl chloride or anhydride. The mechanism proceeds via nucleophilic acyl substitution. The nitrogen's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. A final deprotonation step, often by a mild base or another amine molecule, yields the neutral amide product.

Sulfonylation: The formation of a sulfonamide derivative occurs through a similar nucleophilic attack mechanism. The amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The chloride ion is subsequently eliminated, and a proton is lost from the nitrogen atom to give the final sulfonamide product.

These derivatization reactions are fundamental for modifying the electronic and steric properties of the molecule. nih.gov

The 6-methanamine group (-CH₂NH₂) is a primary aliphatic amine and exhibits reactivity distinct from the aromatic 3-amino group. While it can undergo standard reactions like acylation, it also provides access to unique transformations, including those involving nitrogen-centered radicals. youtube.com

Aminyl Radical Generation: Aminyl radicals can be generated from the primary amine of the methanamine group through several methods. A common strategy is a single-electron transfer (SET) process, where an oxidant removes an electron from the nitrogen atom. acs.org Alternatively, the N-H bond can be converted to a more labile N-X bond (where X can be a halogen, for example), which can then be cleaved homolytically using light (photolysis) or heat to generate the aminyl radical. acs.org

Reactivity of Aminyl Radicals: Once formed, the aminyl radical is a highly reactive intermediate that can participate in various bond-forming reactions. A key application is in the construction of new N-heterocycles. acs.org For example, an intramolecular hydrogen atom transfer (HAT) or a direct cyclization onto a nearby aromatic ring or other unsaturated system could be envisioned, leading to more complex, fused-ring structures. Intermolecularly, these radicals can add to π-systems like alkenes or arenes, providing a powerful method for incorporating the aminobenzisoxazole moiety into larger molecules. acs.org This approach is particularly valuable for late-stage functionalization in medicinal chemistry.

| Generation Method | Radical Type | Potential Subsequent Reaction | Synthetic Utility |

|---|---|---|---|

| Single-Electron Transfer (SET) Oxidation (e.g., with a metal salt) | Aminium radical cation (R-NH₂•+) | Intermolecular addition to π-systems | C-N bond formation, functionalization of arenes/alkenes acs.org |

| Homolysis of N-X bond (e.g., N-chloroamine + light/heat) | Neutral aminyl radical (R-NH•) | Intramolecular cyclization (e.g., Hofmann-Löffler-Freytag reaction) | Formation of new N-heterocyclic rings acs.org |

| Reductive Cleavage of N-O bonds | Aminyl radical | Radical-polar crossover reactions | Access to diverse functionalized products |

Computational Chemistry Approaches to Reaction Mechanisms

Modern computational chemistry employs a range of methods to model chemical systems, from individual molecules to complex biomolecular environments. These approaches are fundamental to mapping out the energetic landscapes of reactions involving the 1,2-benzisoxazole scaffold.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms. DFT calculations are used to optimize the geometries of reactants, products, and, most importantly, transition states—the high-energy structures that connect reactants and products on the potential energy surface. researchgate.netsapub.org

In the context of this compound, DFT can be applied to model its synthesis, which often involves the cyclization of precursors like o-hydroxyaryl oximes or imines. chim.it By calculating the energies of proposed intermediates and transition states, researchers can map the entire reaction pathway. This allows for the determination of the rate-limiting step and provides a theoretical basis for optimizing reaction conditions to improve yields. chemrxiv.org

Furthermore, DFT is used to calculate various molecular properties that govern reactivity, such as Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.govnih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. nih.gov

| Parameter | Description | Application to this compound |

| Geometry Optimization | Finding the lowest energy arrangement of atoms for a molecule (reactant, product, or transition state). | Determines the stable 3D structure and the precise geometry of the transition state for its formation. |

| Frequency Analysis | Calculation of vibrational frequencies to confirm a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net | Verifies the nature of the stationary points along the reaction coordinate. |

| HOMO/LUMO Analysis | Identifies the highest occupied and lowest unoccupied molecular orbitals. The energy gap (ΔE) indicates reactivity. nih.gov | Predicts the molecule's susceptibility to nucleophilic or electrophilic attack. |

| MEP Mapping | Visualizes the electrostatic potential on the molecule's surface to identify charge distribution. nih.gov | Highlights the reactive sites, such as the lone pairs on the nitrogen atoms. |

This table illustrates the application of common DFT parameters in studying the reactivity of benzisoxazole derivatives.

While DFT is excellent for studying isolated molecules or reactions in a continuum solvent model, many chemical processes, particularly in biological systems, occur in complex environments like enzyme active sites. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are designed for these scenarios. nih.gov In this approach, the chemically active region (e.g., the reacting bonds of the benzisoxazole core and the catalytic residues of an enzyme) is treated with a high-accuracy QM method like DFT. researchgate.net The surrounding environment (the rest of the protein and solvent) is modeled using less computationally expensive Molecular Mechanics (MM) force fields. nih.govresearchgate.net

This dual-level approach combines the accuracy of QM with the speed of MM, enabling the simulation of large, complex systems. nih.gov For example, QM/MM methods have been successfully used to elucidate the mechanism of action of enzymes that process benzisoxazole-containing compounds, such as in the Kemp elimination of 5-nitrobenzisoxazole. acs.org If this compound were to be studied as an enzyme inhibitor, QM/MM simulations would be the method of choice to model its binding and any covalent interactions within the active site, providing detailed insights into its mechanism of action. nih.gov

A chemical reaction is not just a simple path from reactant to product but a journey across a complex, multi-dimensional potential energy surface (PES). researchgate.net Mapping this surface is crucial for a complete understanding of the reaction mechanism. Computational methods can generate a free energy surface by calculating the energy of the system as a function of one or more reaction coordinates (e.g., bond lengths or angles that change during the reaction). arxiv.orgvisualizeorgchem.com

The highest point on the minimum energy path connecting reactants and products on this surface corresponds to the transition state. visualizeorgchem.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. By calculating activation energies for competing reaction pathways, chemists can predict which products will be favored under given conditions. chemrxiv.org For the formation of this compound, these calculations can differentiate between possible cyclization mechanisms and predict the feasibility of the reaction. chim.it

Studies on Dynamic Chemical Phenomena

The benzisoxazole ring and its substituents can participate in various dynamic processes, including isomerizations and rearrangements. Understanding these phenomena is key to predicting the stability and potential transformations of this compound.

Tautomerism involves the migration of a proton or group, leading to constitutional isomers that are in equilibrium. For this compound, the 3-amino group could potentially exhibit amino-imino tautomerism, where a proton moves from the exocyclic nitrogen to the ring nitrogen. DFT studies are well-suited to calculate the relative energies and stabilities of these tautomers in different environments (gas phase vs. solvents), predicting which form is likely to predominate. jocpr.comresearchgate.net

The 1,2-benzisoxazole ring, while aromatic, can undergo rearrangements under certain conditions, such as heat, light, or catalysis. nih.gov These rearrangements often involve the cleavage of the weak N-O bond. researchgate.net A well-known transformation in related systems is the Boulton–Katritzky rearrangement, which has been reported for the benzo[d]isoxazole series. beilstein-journals.org This type of rearrangement typically involves the interaction of the isoxazole (B147169) ring with a side chain, leading to a new heterocyclic system.

Iv. Advanced Spectroscopic and Structural Characterization of 3 Amino 1,2 Benzisoxazole 6 Methanamine Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, provides a detailed molecular portrait.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For a compound like 3-Amino-1,2-benzisoxazole-6-methanamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisoxazole ring, the methylene (B1212753) (-CH₂) protons of the methanamine group, and the amine (-NH₂) protons. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). nih.gov The methylene protons of the aminomethyl group would likely appear as a singlet around δ 4.0-5.0 ppm. The protons of the two amino groups (at C3 and on the methanamine) would be observed as broad singlets, the chemical shift of which can be concentration-dependent and affected by hydrogen exchange. For instance, in a related derivative, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the aromatic protons appear at 7.74 and 8.34 ppm, and the methylene protons are observed at 5.22 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would feature signals for the eight distinct carbon atoms. The carbons of the aromatic ring and the isoxazole (B147169) moiety are expected in the δ 110-165 ppm range. clockss.org Specifically, the C3 carbon bearing the amino group and the carbons of the fused ring system (C3a and C7a) would be significantly downfield. clockss.orgmdpi.com The methylene carbon of the methanamine group would appear in the aliphatic region, typically around δ 40-50 ppm.

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the three nitrogen atoms in the molecule (the two amines and the isoxazole nitrogen). ¹⁹F NMR would be a crucial characterization tool for derivatives that have been functionalized with fluorine atoms, a common strategy in medicinal chemistry. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic-H | 7.0 - 8.5 | Complex splitting pattern expected due to coupling between adjacent protons on the benzene (B151609) ring. |

| -CH₂- (Methanamine) | 4.0 - 5.0 | Expected to be a singlet. |

| C3-NH₂ | Variable (Broad) | Chemical shift and peak shape are dependent on solvent, concentration, and temperature. |

| CH₂-NH₂ | Variable (Broad) | Chemical shift and peak shape are dependent on solvent, concentration, and temperature. |

| ¹³C NMR | ||

| Aromatic/Isoxazole-C | 110 - 165 | Includes C3, C3a, C4, C5, C6, C7, C7a. Signals for carbons attached to heteroatoms are downfield. |

| -CH₂- (Methanamine) | 40 - 50 | Signal appears in the aliphatic region of the spectrum. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

For this compound (C₈H₉N₃O), the monoisotopic mass is 163.0746 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 164.0818. The fragmentation of 1,2-benzisoxazole (B1199462) derivatives under electron impact can be complex, often involving initial deoxygenation or ring isomerization prior to fragmentation. researchgate.net A plausible fragmentation pathway for this molecule could involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the isoxazole ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Formula | Predicted m/z |

| [M]⁺ | C₈H₉N₃O⁺ | 163.0740 |

| [M+H]⁺ | C₈H₁₀N₃O⁺ | 164.0818 |

| [M+Na]⁺ | C₈H₉N₃NaO⁺ | 186.0638 |

| [M+K]⁺ | C₈H₉KN₃O⁺ | 202.0377 |

| [M+NH₄]⁺ | C₈H₁₃N₄O⁺ | 181.1084 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching typically occurs just above 3000 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the heterocyclic and aromatic rings in the 1500-1650 cm⁻¹ region, and C-O stretching from the isoxazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic/Heterocyclic Ring | C=C/C=N Stretch | 1500 - 1650 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Isoxazole Ring | C-O Stretch | ~1200 - 1260 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For benzisoxazole derivatives, it can elucidate the planarity of the fused ring system and the conformation of substituents. nih.gov Furthermore, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. researchgate.net Obtaining a single crystal of a this compound derivative suitable for X-ray diffraction would provide unequivocal proof of its structure.

Advanced Chromatographic Techniques (e.g., LC-MS for purity and identification)

Advanced chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the target compound from starting materials, byproducts, and other impurities. Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool. nih.gov As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass data for each peak. This allows for the simultaneous assessment of purity (from the HPLC chromatogram) and confirmation of identity (from the mass spectrum of the main peak). waters.com This method is crucial for ensuring the quality of the final compound before further studies.

V. Research Applications of 3 Amino 1,2 Benzisoxazole 6 Methanamine As a Synthetic Scaffold

Rational Design and Synthesis of Chemically Diverse Benzisoxazole-Containing Molecules

The rational design of novel therapeutics often begins with a core scaffold known to interact with biological targets. The 3-amino-1,2-benzisoxazole-6-methanamine structure is well-suited for this approach due to its inherent properties and multiple points for diversification. The presence of both hydrophilic (amino groups) and lipophilic (aromatic rings) regions in the molecule is a key feature that can be exploited to improve the pharmacokinetic properties of its derivatives, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

Chemists can systematically modify the scaffold to optimize structure-activity relationships (SAR). For example, the amino group at the 3-position can be acylated, alkylated, or used as a nucleophile in substitution reactions to introduce a variety of side chains. Simultaneously, the methanamine group at the 6-position can be derivatized to form amides, sulfonamides, or Schiff bases, or it can be used as a linker to attach other molecular fragments. This dual functionality allows for the creation of a wide array of molecules from a single starting scaffold. An example of such rational design is seen in the synthesis of novel benzoxazole-benzamide conjugates designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), where different functional groups are systematically introduced to probe the receptor's binding pocket. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for producing libraries of 3-amino-substituted 1,2-benzisoxazoles, achieving good-to-high yields in relatively short reaction times. nih.gov This technology can be readily applied to the derivatization of this compound, facilitating the rapid generation of diverse analogs for biological screening.

Strategic Incorporation into Complex Molecular Architectures

The unique structure of this compound makes it an excellent building block for incorporation into larger, more complex molecular frameworks, including peptidomimetics and fused heterocyclic systems.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. arkat-usa.org One common strategy in their design is the incorporation of unnatural amino acids. mdpi.com this compound can be envisioned as a novel, non-proteinogenic amino acid analog.

The 6-methanamine group can act as the N-terminus of the amino acid analog, allowing it to be coupled into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The benzisoxazole core would then form a rigid, aromatic side chain, while the 3-amino group remains available for further modification, introducing additional functionality or serving as a point of cyclization. The incorporation of heterocyclic moieties containing β-amino acid motifs is a recognized strategy for creating new classes of bioactive peptides. nih.gov For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a structural relative of the benzisoxazole scaffold, has been successfully used as a β-amino acid building block in the synthesis of α/β-mixed peptides. mdpi.com This precedent strongly supports the potential application of this compound in creating novel peptide hybrids with constrained conformations, which are often crucial for potent biological activity.

The reactive amino groups of this compound are ideal starting points for the synthesis of larger, fused heterocyclic systems. The fusion of additional rings onto the benzisoxazole core can significantly alter the molecule's three-dimensional shape, electronic properties, and biological activity. This strategy is widely employed in medicinal chemistry to access novel chemical scaffolds. enamine.netfrontiersin.org

A documented example involves the use of 3-amino-4-hydroxy-1,2-benzisoxazole as an intermediate to construct the isoxazolo[3,4,5‐ef] Current time information in Jakarta, ID.researchgate.netbenzoxazepine ring system. researchgate.netresearchgate.net This demonstrates that the 3-amino group can participate in intramolecular cyclization reactions to form new rings. Similarly, the two amine groups on this compound could be reacted with suitable bis-electrophiles (compounds with two electrophilic centers) to generate novel tricyclic or tetracyclic systems. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a new pyrimidine (B1678525) or diazepine (B8756704) ring fused to the benzisoxazole core.

| Bis-Electrophile Reagent | Potential Fused Ring System | Reaction Type |

|---|---|---|

| α,β-Unsaturated Ketone | Pyridobenzisoxazole | Condensation/Cyclization |

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrimidinobenzisoxazole | Condensation/Cyclization |

| Phosgene equivalent | Imidazo[4,5-g] Current time information in Jakarta, ID.researchgate.netbenzisoxazol-6(1H)-one | Cyclocondensation |

| Ortho-formate ester | Imidazo[4,5-g] Current time information in Jakarta, ID.researchgate.netbenzisoxazole | Cyclocondensation |

Development of Chemical Libraries for Focused Research

Chemical libraries are essential tools in modern drug discovery, allowing for the high-throughput screening of thousands of compounds against a specific biological target. This compound is an ideal starting scaffold for diversity-oriented synthesis to generate focused chemical libraries. nih.gov

The orthogonal reactivity of its two amino groups allows for a combinatorial approach. For instance, a set of 50 different acyl chlorides could be reacted with the 3-amino group, and for each of those 50 products, a set of 50 different aldehydes could be reacted with the 6-methanamine group (via reductive amination). This two-step process would theoretically generate a library of 2,500 distinct compounds. Advanced synthetic techniques, such as fluorous-phase synthesis, have been developed to streamline the creation and purification of such libraries based on the 3-amino-1,2-benzisoxazole core. researchgate.net

| Scaffold Position | Reaction Type | Example Reagent Class (R-X) | Resulting Functional Group | Number of Variants (N) |

|---|---|---|---|---|

| 3-Amino | Acylation | Acyl Chlorides (R-COCl) | Amide | N1 |

| 6-Methanamine | Reductive Amination | Aldehydes (R'-CHO) | Secondary Amine | N2 |

| 6-Methanamine | Sulfonylation | Sulfonyl Chlorides (R'-SO2Cl) | Sulfonamide | N3 |

| Total Library Size (Example: Acylation + Reductive Amination) | N1 x N2 |

By systematically varying the building blocks attached at these two positions, researchers can generate libraries of compounds with diverse physicochemical properties, tailored to interact with a specific family of biological targets, such as kinases, proteases, or G-protein coupled receptors.

Q & A

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, angles, and dihedral angles (e.g., O1-N2-C3-C9-C10 torsion angles). Complementary techniques include FT-IR for functional group analysis and NMR for proton environment mapping. Deviations in bond angles (e.g., C9–C3–C3a at 132.1°) can indicate intramolecular interactions .

Q. What pharmacological activities are associated with benzisoxazole derivatives, and how are these evaluated?

- Methodological Answer : Benzisoxazole derivatives, such as zonisamide, exhibit neuropharmacological activity (e.g., sodium channel blockade). Biological evaluation involves in vitro assays (e.g., voltage-sensitive ion channel inhibition) and in vivo models for efficacy and toxicity. Structural analogs require validation via dose-response studies and mechanistic profiling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO/LUMO energies) and reaction pathways. For example, M06-2X functional models can simulate vibrational spectra (FT-IR) and transition states, guiding reagent selection (e.g., nucleophiles for substitution reactions) .

Q. How to resolve contradictions in reported biological activity data for benzisoxazole derivatives?

- Methodological Answer : Discrepancies may arise from structural impurities or assay variability. Mitigation strategies include:

- Purity Verification : GC-MS or HPLC to confirm compound integrity .

- Standardized Assays : Replicate studies under controlled conditions (e.g., aneuploidy RNA-Seq data normalization in yeast models) .

- Structure-Activity Relationship (SAR) Analysis : Correlate crystallographic data with bioactivity to identify critical functional groups .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioavailability?

- Methodological Answer : Modify the methanamine side chain to improve solubility (e.g., morpholine ring incorporation via Schiff base reactions) or reduce metabolic degradation. Pharmacokinetic profiling (e.g., LogP measurements) and in vitro permeability assays (Caco-2 models) validate modifications .

Q. How to analyze non-covalent interactions (e.g., van der Waals, hydrogen bonding) in benzisoxazole crystal structures?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts, while crystallographic software (e.g., Mercury) visualizes packing motifs. For example, the absence of hydrogen bonding in 3-substituted benzisoxazoles necessitates reliance on van der Waals forces for lattice stability .

Data-Driven Research Design

Q. What experimental controls are critical when evaluating the antitumor potential of benzisoxazole derivatives?

- Methodological Answer : Include positive controls (e.g., PDK1 inhibitors for pancreatic adenocarcinoma models) and vehicle-treated cohorts. Use RNA-Seq or ChIP-Seq to assess transcriptional changes (e.g., 3-AT induction protocols) and validate targets via siRNA knockdown .

Q. How to integrate spectroscopic and crystallographic data for comprehensive structural validation?

- Methodological Answer : Cross-reference NMR/IR data (e.g., amine N-H stretches at ~3300 cm⁻¹) with X-ray-derived bond lengths (e.g., C3–N2 = 1.35 Å). Discrepancies may indicate conformational flexibility or polymorphism, requiring temperature-dependent XRD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。